3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-difluorocyclopropane-1-carboxylic acid
Description
3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-difluorocyclopropane-1-carboxylic acid is a cyclopropane-derived compound featuring a trifunctional structure:
- A cyclopropane ring with conformational rigidity, often leveraged in drug design to restrict molecular flexibility and enhance target binding.
- 2,2-Difluoro substitution on the cyclopropane ring, which enhances metabolic stability and modulates electronic properties through fluorine’s electronegativity.
- A tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 3, enabling selective deprotection for further functionalization (e.g., peptide coupling).
- A carboxylic acid group at position 1, providing a handle for salt formation or conjugation.
This compound is primarily utilized in medicinal chemistry as a building block for protease inhibitors, prodrugs, and bioisosteres due to its balanced lipophilicity and stability under physiological conditions .
Properties
IUPAC Name |
2,2-difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-5-6(7(14)15)10(5,11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWCFXLKPQHYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(C1(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-difluorocyclopropane-1-carboxylic acid (referred to as compound 1) is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with compound 1, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by the presence of a difluorocyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The molecular formula is , with a molecular weight of 202.19 g/mol. The structure can be depicted as follows:
Synthesis
The synthesis of compound 1 typically involves the use of various coupling reactions, particularly the Suzuki-Miyaura cross-coupling method. This approach allows for the introduction of the aminomethyl group effectively while maintaining high yields and purity. A general procedure for the synthesis can be summarized as follows:
- Reagents : Potassium ((tert-butoxycarbonyl)aminomethyl)trifluoroborate, aryl or heteroaryl halides, palladium catalysts.
- Conditions : Reaction in a sealed tube under argon atmosphere, followed by extraction and purification.
Biological Activity
The biological activity of compound 1 has been explored in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compound 1 exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: In Vitro Anticancer Activity of Compound 1
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of Apoptosis |
| PC-3 (Prostate Cancer) | 12 | Cell Cycle Arrest (G1 Phase) |
Neuroprotective Effects
Compound 1 has also shown promise in neuroprotection studies. Preliminary tests suggest that it may mitigate oxidative stress-induced neuronal damage in cellular models. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activities.
Case Study: Neuroprotective Effects
In a study involving neuronal cell cultures exposed to oxidative stress, treatment with compound 1 resulted in a significant reduction in cell death compared to untreated controls. Enzyme assays indicated an upregulation of superoxide dismutase (SOD) and catalase activities.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of compound 1 indicates favorable absorption and distribution characteristics, with moderate plasma half-life. Toxicological assessments have shown low acute toxicity in animal models, suggesting a promising safety profile for further development.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula: C11H18F2N2O4
- CAS Number: 191664-14-9
The structure features a cyclopropane ring with two fluorine atoms, which contributes to its reactivity and potential applications in drug design and synthesis.
Medicinal Chemistry
Targeted Drug Development:
The difluorocyclopropane moiety can enhance the biological activity of pharmaceutical compounds. Its incorporation into drug candidates may improve selectivity and potency against specific biological targets. For instance, compounds containing difluorocyclopropane structures have shown promise in inhibiting enzymes involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of difluorocyclopropane exhibited significant anti-cancer activity through modulation of signaling pathways critical for tumor growth .
Synthetic Organic Chemistry
Building Block in Synthesis:
The compound serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecules through various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions.
Data Table: Synthesis Methods
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | 85°C for 22 hours | 70-85% |
| Staudinger Reaction | Room temperature | 60% |
Biochemistry
Peptide Synthesis:
Boc-protected amino acids are commonly used in peptide synthesis due to their stability and ease of handling. The presence of the tert-butoxycarbonyl (Boc) group allows for selective deprotection under mild conditions, making it ideal for synthesizing peptides that require precise control over functional groups.
Case Study:
Research published in Biopolymers highlighted the successful synthesis of peptides using Boc-Difluorocyclopropane derivatives, demonstrating improved yields and purity compared to traditional methods .
Fluorine Chemistry
Fluorinated Compounds:
The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties. The difluorocyclopropane structure has been investigated for its potential to enhance metabolic stability and bioavailability of drug candidates.
Data Table: Comparison of Fluorinated vs Non-Fluorinated Compounds
| Compound Type | Metabolic Stability | Bioavailability |
|---|---|---|
| Fluorinated | High | Increased |
| Non-Fluorinated | Moderate | Standard |
Comparison with Similar Compounds
Fluorine vs. Non-Fluorinated Analogues
- The 2,2-difluoro substitution in the target compound reduces ring strain and enhances metabolic stability compared to non-fluorinated analogs like 1-(((Tert-butoxy)carbonyl)amino)-2,2-dimethylcyclopropane-1-carboxylic acid. Fluorine’s electronegativity also increases acidity of the carboxylic acid (pKa ~3.5 vs. ~4.2 for non-fluorinated analogs), improving solubility at physiological pH .
Boc vs. Fmoc Protection
- The Boc group in the target compound offers acid-labile protection (cleaved with TFA), making it suitable for orthogonal deprotection strategies. In contrast, the Fmoc group in rac-(1R,3S)-3-[(Fmoc-amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid is base-sensitive (cleaved with piperidine), favoring solid-phase peptide synthesis (SPPS) .
Cyclopropane vs. Bicyclopentane Cores
- Bicyclo[1.1.1]pentane derivatives (e.g., 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid NHBoc) exhibit reduced ring strain and improved passive permeability compared to cyclopropanes. However, cyclopropanes like the target compound retain synthetic accessibility and compatibility with standard cyclopropanation methodologies .
Preparation Methods
Reagents and Reaction Conditions
The cyclopropane ring is synthesized via a [2+1] cycloaddition reaction between a fluoroalkene precursor and CF₃TMS. Key parameters include:
Table 1: Cyclopropanation Reaction Parameters
| Component | Quantity/Condition | Role |
|---|---|---|
| CF₃TMS | 2.5 equiv | Fluorine donor |
| NaI | 0.5 equiv | Catalyst |
| THF | 200 mL per 0.1 mol alkene | Solvent |
| Reaction Time | 4–12 hours | Completion monitoring via TLC |
Mechanistic Insights
CF₃TMS acts as a fluorinating agent, transferring fluorine atoms to the alkene while NaI facilitates the generation of reactive intermediates. The strained cyclopropane ring forms regioselectively, with the Boc-protected aminomethyl group positioned at the C3 carbon.
Hydrolysis: Ester-to-Carboxylic Acid Conversion
Alkaline Hydrolysis Protocol
The ester intermediate undergoes saponification using lithium hydroxide (LiOH):
Table 2: Hydrolysis Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| LiOH Concentration | 1M | Maximizes ester cleavage |
| Reaction Time | 12 hours | Completes conversion |
| Acidifying Agent | Saturated NaHSO₄ | Precipitates product |
Workup and Isolation
Post-hydrolysis, the aqueous layer is extracted with dichloromethane (DCM), dried over Na₂SO₄, and concentrated. The product precipitates as a white powder upon hexane addition, achieving 70% yield.
Spectroscopic Characterization
¹H NMR Analysis
Key signals (400 MHz, DMSO-d₆):
Mass Spectrometry
Synthetic Challenges and Mitigation
Diastereomer Control
The cyclopropanation step may produce diastereomers due to the stereochemistry of fluorine addition. Chiral HPLC analysis is recommended to assess enantiomeric excess, though the cited method does not report stereochemical outcomes.
Boc Group Stability
The tert-butoxycarbonyl group remains intact under reaction conditions but requires anhydrous environments to prevent premature deprotection. Post-synthesis, storage at 2–8°C in desiccated conditions preserves compound integrity.
Comparative Analysis of Alternative Routes
Enzymatic Hydrolysis
Biocatalytic approaches using lipases or esterases remain unexplored but could enhance green chemistry metrics by operating under aqueous, mild conditions.
Industrial-Scale Considerations
Cost Efficiency
CF₃TMS, though effective, is cost-prohibitive for large-scale synthesis. Alternatives like BrCF₂COOEt may reduce expenses but require re-optimization.
Waste Management
The process generates silicon-containing byproducts, necessitating filtration and solvent recovery systems to meet environmental regulations.
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic protocols for preparing 3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-difluorocyclopropane-1-carboxylic acid? Methodological Answer: The synthesis typically involves three key steps (Figure 1):
Cyclopropanation : Formation of the cyclopropane ring via transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo compounds as precursors .
Difluoromethylation : Introduction of the difluoromethyl group using nucleophilic agents like (difluoromethyl)trimethylsilane (TMSCF₂H) under basic conditions .
Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to enhance stability during downstream reactions .
Advanced: How can enantiomeric purity be optimized during cyclopropanation? Methodological Answer: Chiral ligands (e.g., bis(oxazoline) or salen complexes) paired with transition metals (e.g., Rh(II)) are critical for stereoselective cyclopropanation. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization. Post-synthesis chiral HPLC or capillary electrophoresis is recommended for purity validation .
Structural Characterization
Basic: What analytical techniques are essential for characterizing this compound? Methodological Answer:
- NMR : ¹⁹F NMR to confirm difluoromethyl group integrity; ¹H/¹³C NMR for cyclopropane ring and Boc group analysis.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- IR Spectroscopy : Detection of carbonyl (C=O) stretches from the Boc group (~1680–1720 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry? Methodological Answer: Single-crystal X-ray diffraction is definitive for assigning absolute configuration. Co-crystallization with chiral auxiliaries or heavy-atom derivatives (e.g., brominated analogs) may improve crystal quality. Computational modeling (DFT) can supplement crystallographic data for conformational analysis .
Stability and Reactivity
Basic: What conditions destabilize the Boc-protected amino group in this compound? Methodological Answer: The Boc group is susceptible to acidic conditions (e.g., TFA/DCM) or prolonged exposure to moisture. Storage at –20°C in anhydrous solvents (e.g., THF or DMF) is recommended. Stability assays under varying pH and temperature can map degradation pathways .
Advanced: How does the difluoromethyl group influence electronic and steric properties compared to trifluoromethyl or methyl analogs? Methodological Answer: The difluoromethyl group (–CF₂H) introduces moderate electronegativity and lipophilicity, balancing reactivity and metabolic stability. Comparative studies using Hammett constants or computational electrostatic potential maps highlight its intermediate behavior between –CF₃ (strong electron-withdrawing) and –CH₃ (electron-donating) groups .
Data Contradictions and Resolution
Basic: Why do conflicting reports exist about the reactivity of this compound in nucleophilic substitutions? Methodological Answer: Variations in Boc deprotection efficiency (e.g., incomplete removal under mild acidic conditions) or solvent polarity effects (aprotic vs. protic solvents) can lead to inconsistent reactivity. Standardizing reaction protocols (e.g., using TFA/DCM at 0°C) and validating intermediate purity via TLC/MS is critical .
Advanced: How can researchers reconcile discrepancies in biological activity data across studies? Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., methyl, trifluoromethyl) to isolate electronic vs. steric effects.
- Assay Standardization : Control for variables like cell line selection, buffer composition, and compound solubility (use DLS to assess aggregation) .
Computational Modeling Applications
Advanced: What computational methods predict the compound’s interaction with biological targets? Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases or kinases).
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the cyclopropane ring.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic environments .
Applications in Medicinal Chemistry
Basic: How is this compound used as a scaffold in drug design? Methodological Answer: The cyclopropane ring provides rigidity for conformational restraint in peptidomimetics. The Boc group enables selective functionalization (e.g., coupling with carboxylic acids via EDC/NHS chemistry) .
Advanced: What strategies improve bioavailability of derivatives? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
